molecular formula C17H21N3O3 B6440473 1-{[1-(3,4-dimethoxybenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole CAS No. 2549023-97-2

1-{[1-(3,4-dimethoxybenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole

Cat. No. B6440473
CAS RN: 2549023-97-2
M. Wt: 315.37 g/mol
InChI Key: QEOFHJANHGWFPO-UHFFFAOYSA-N
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Description

The compound “1-{[1-(3,4-dimethoxybenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole” is a complex organic molecule that contains several functional groups. It has an azetidine ring, which is a four-membered cyclic amine, attached to a benzoyl group that is substituted with two methoxy groups. This structure is further connected to a pyrazole ring, which is a five-membered aromatic ring containing two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the azetidine and pyrazole rings would introduce rigidity into the structure, while the methoxy and benzoyl groups could influence its reactivity and interactions with other molecules .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The azetidine ring might undergo reactions at the nitrogen atom or at the carbon atoms of the ring. The benzoyl group could participate in acylation reactions, and the methoxy groups might be involved in ether cleavage or substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and the presence of the aromatic ring could affect properties like solubility, melting point, boiling point, and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Without specific information, it’s difficult to predict how this compound might interact with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. Without specific information, it’s difficult to predict the potential hazards of this compound .

Future Directions

Future research on this compound could involve exploring its synthesis, studying its physical and chemical properties, investigating its reactivity, and evaluating its biological activity. This could provide valuable information about the potential uses of this compound in various fields .

properties

IUPAC Name

(3,4-dimethoxyphenyl)-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-12-7-18-20(8-12)11-13-9-19(10-13)17(21)14-4-5-15(22-2)16(6-14)23-3/h4-8,13H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEOFHJANHGWFPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)C(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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